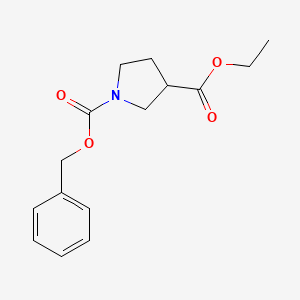

1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate

Descripción

Propiedades

IUPAC Name |

1-O-benzyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-2-19-14(17)13-8-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTGBVCFUXOCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678235 | |

| Record name | 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848413-99-0 | |

| Record name | 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Análisis Bioquímico

Biochemical Properties

1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with calcium channels, acting as a potent calcium antagonist . This interaction can modulate calcium signaling pathways, which are vital for various cellular functions.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By modulating calcium channels, it can affect calcium-dependent processes such as muscle contraction, neurotransmitter release, and cell proliferation . Additionally, it may impact gene expression by altering the activity of transcription factors that are regulated by calcium signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits calcium channels, preventing the influx of calcium ions into cells . This inhibition can lead to a decrease in intracellular calcium levels, affecting various calcium-dependent processes. Furthermore, it may influence gene expression by modulating the activity of calcium-responsive transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of calcium channels, affecting cellular processes dependent on calcium signaling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit calcium channels without causing significant adverse effects . At high doses, it may lead to toxicity and adverse effects such as disrupted calcium homeostasis and impaired cellular function. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of calcium channels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound may affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in calcium signaling and other biochemical pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments. The compound may be transported across cell membranes by specific transporters, influencing its distribution within the body.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications may direct the compound to particular organelles, affecting its function. For instance, its localization in the endoplasmic reticulum or mitochondria can influence calcium signaling and other cellular processes.

Actividad Biológica

1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a benzyl group at the first position and an ethyl group at the third position. The presence of two carboxylate groups at the 1 and 3 positions enhances its reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

| Functional Groups | Ester, Carboxylic Acid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's ability to modulate enzyme activity suggests potential as an inhibitor in therapeutic contexts.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may have implications for conditions such as cancer and diabetes .

- Receptor Binding: Interaction studies indicate that it may bind selectively to certain receptors, influencing cellular signaling pathways .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

Research has also explored the compound's potential anticancer effects. In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that it inhibits cell viability in a dose-dependent manner:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.0 |

| HeLa | 10.5 |

These findings indicate that further investigation into its mechanism as an anticancer agent is warranted .

Case Studies

A recent study investigated the effects of various pyrrolidine derivatives, including this compound, on cancer cell proliferation. The study found that this compound significantly reduced cell viability compared to controls, suggesting its potential utility in cancer therapy .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | Methyl group instead of ethyl | Different pharmacokinetics |

| 1-Benzyl 3-phenyl pyrrolidine-1,3-dicarboxylate | Phenyl group at the 3 position | Altered binding affinity |

| 4-Methylpyrrolidine-2-carboxylic acid | Different ring substitution | Varying biological activities |

These comparisons illustrate how slight modifications can lead to significant differences in biological activity and potential therapeutic applications .

Métodos De Preparación

Starting Materials and Initial Steps

A common approach begins with a pyrrolidine-3-carboxylate or a related pyrrolidine derivative as the core scaffold. For example, methylpyrrolidine-3-carboxylate hydrochloride can be prepared by catalytic hydrogenation of protected intermediates under hydrogen atmosphere using Pd/C catalyst at moderate temperature (50 °C) for several hours, yielding the pyrrolidine ring with a methyl ester at the 3-position.

Introduction of the Benzyl Group at the Nitrogen (N-1) Position

The N-benzyl protection is typically introduced by reaction of the pyrrolidine intermediate with benzyl chloroformate under basic aqueous conditions at low temperature (0 °C), followed by stirring at room temperature for several hours. This step yields 1-benzyl-3-methylpyrrolidine-1,3-dicarboxylate with high yield (~91%).

Conversion of Methyl Ester to Ethyl Ester at the 3-Position

To obtain the ethyl ester at the 3-position, the methyl ester in the intermediate can be hydrolyzed selectively to the carboxylic acid using lithium hydroxide in aqueous tetrahydrofuran (THF) at elevated temperature (60 °C) for several hours. The acid is then re-esterified with ethanol under acidic or catalytic conditions to afford the ethyl ester. This step ensures the formation of the 3-ethyl ester functionality while retaining the N-benzyl carbamate protection.

Alternative Synthetic Routes

Other synthetic routes involve the formation of the pyrrolidine ring by intramolecular condensation and reduction steps. For example, reduction of nitro groups followed by intramolecular condensation with ketones and stereoselective reduction of ketimines can yield pyrrolidine compounds. Subsequent protection and epimerization steps may be used to adjust stereochemistry and functional groups.

Process Optimization and Scale-Up

The synthetic methods have been optimized for gram-scale preparation with overall yields around 36% across multiple steps, demonstrating practical applicability for research and industrial synthesis.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Catalytic hydrogenation | Pd/C, H2, 50 °C, 5 h | Methylpyrrolidine-3-carboxylate hydrochloride | 94 | Formation of pyrrolidine ring |

| 2 | N-Benzyl protection | Benzyl chloroformate, NaHCO3, 0 °C to RT, 6 h | 1-Benzyl-3-methylpyrrolidine-1,3-dicarboxylate | 91 | Introduction of benzyl carbamate group |

| 3 | Hydrolysis of methyl ester | LiOH, THF/H2O, 60 °C, 5 h | 1-Benzyl-3-pyrrolidine-1-carboxylic acid | 87.4 | Conversion to acid intermediate |

| 4 | Re-esterification to ethyl ester | Ethanol, acid catalyst (e.g., HCl) | This compound | Variable | Formation of ethyl ester at 3-position |

| 5 | Purification and characterization | Chromatography, NMR, MS | Final compound | - | Confirmation of structure and purity |

Research Findings and Analytical Data

- The synthetic intermediates and final products are typically characterized by ^1H-NMR, ^13C-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

- Stereochemical control during pyrrolidine ring formation and subsequent steps is crucial to obtain the desired isomer.

- The use of protecting groups such as benzyl carbamate (Cbz) facilitates selective functionalization and purification.

- Alternative processes for pyrrolidine derivatives preparation have been patented, emphasizing process efficiency and scalability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate, and how can experimental design minimize trial-and-error approaches?

- Methodological Answer : Utilize statistical experimental design (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, factorial design can systematically vary factors to identify critical variables impacting yield . Computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) can predict feasible pathways, reducing the need for exhaustive trial runs .

Q. How should researchers characterize the stability and reactivity of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Monitor hydrolytic stability by exposing the compound to controlled humidity levels (e.g., 40–80% RH) and analyzing degradation products via HPLC-MS .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT) for stereochemical analysis, FTIR for functional group verification, and single-crystal X-ray diffraction (as in ) for absolute configuration determination. Cross-validate purity using GC-MS or UPLC with a photodiode array detector .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data related to reaction mechanisms involving this compound?

- Methodological Answer : Apply ab initio molecular dynamics (AIMD) to simulate reaction intermediates and transition states. Compare computed activation energies with experimental kinetic data to reconcile discrepancies. Use Bayesian inference to quantify uncertainty in competing mechanistic pathways .

Q. What strategies optimize the enantioselective synthesis of pyrrolidine-dicarboxylate derivatives using this compound as a precursor?

- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under high-throughput conditions. Employ chiral stationary phase HPLC to monitor enantiomeric excess (ee). Use multivariate analysis to correlate catalyst structure with stereoselectivity .

Q. How do solvent polarity and steric effects influence the compound’s reactivity in multicomponent reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.